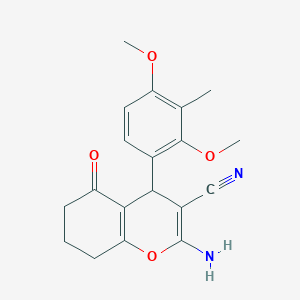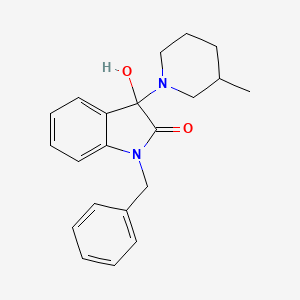
N-(3-iodophenyl)-4-quinazolinamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-iodophenyl)-4-quinazolinamine hydrochloride, commonly known as IQ-1, is a synthetic compound that has been extensively studied for its potential use in scientific research. IQ-1 is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway, which plays a critical role in many cellular processes, including embryonic development, tissue homeostasis, and stem cell maintenance.
作用机制
IQ-1 inhibits the Wnt/β-catenin signaling pathway by binding to the protein Dishevelled (Dvl), which is a key component of the pathway. Dvl is required for the activation of the Wnt/β-catenin signaling pathway, and IQ-1 binds to Dvl and prevents its activation. This leads to the inhibition of the Wnt/β-catenin signaling pathway and the downstream effects of the pathway.
Biochemical and Physiological Effects:
IQ-1 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. It has also been shown to promote the differentiation of stem cells into specific cell types, such as neurons and osteoblasts. Additionally, IQ-1 has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
IQ-1 has several advantages for lab experiments. It is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway, which makes it a useful tool for studying the role of the pathway in various cellular processes. It has also been shown to have low toxicity in vitro and in vivo, which makes it a safe compound to use in lab experiments. However, IQ-1 has some limitations for lab experiments. It is a synthetic compound, which means that it may not accurately represent the effects of natural compounds on the Wnt/β-catenin signaling pathway. Additionally, IQ-1 may have off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on IQ-1. One area of research is the development of more potent and selective inhibitors of the Wnt/β-catenin signaling pathway. Another area of research is the use of IQ-1 in combination with other compounds to enhance its effects on the Wnt/β-catenin signaling pathway. Additionally, IQ-1 may have potential therapeutic applications in the treatment of diseases such as cancer, osteoporosis, and Alzheimer's disease. Further research is needed to determine the safety and efficacy of IQ-1 in these applications.
合成方法
IQ-1 can be synthesized by the reaction of 3-iodoaniline with 4-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then reacted with 2-aminobenzamide in the presence of a catalyst such as palladium on carbon to yield IQ-1. The synthesis method has been optimized to yield high purity and high yield of IQ-1.
科学研究应用
IQ-1 has been extensively studied for its potential use in scientific research. It has been shown to inhibit the Wnt/β-catenin signaling pathway, which is dysregulated in many diseases, including cancer, osteoporosis, and Alzheimer's disease. IQ-1 has been used to study the role of the Wnt/β-catenin signaling pathway in various cellular processes, including cell proliferation, differentiation, and apoptosis. It has also been used to study the role of the Wnt/β-catenin signaling pathway in stem cell maintenance and differentiation.
属性
IUPAC Name |
N-(3-iodophenyl)quinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10IN3.ClH/c15-10-4-3-5-11(8-10)18-14-12-6-1-2-7-13(12)16-9-17-14;/h1-9H,(H,16,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBGBCQPWMXPCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)I.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4997486.png)


![4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B4997514.png)
![4-(2,4-dichlorophenyl)-2-[(2-methyl-2-propen-1-yl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4997520.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B4997533.png)
![2-[4-(4-morpholinyl)-4-oxobutyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B4997540.png)
![4,4'-{[4-(dipropylamino)phenyl]methylene}bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4997547.png)

![2-[2-(cyclopentylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B4997550.png)
![4-methyl-3-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B4997555.png)
![5-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4997561.png)

